![molecular formula C14H17NO3 B3004011 1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2195973-09-0](/img/structure/B3004011.png)
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one is an organic compound with a complex structure that includes a morpholine ring, a phenoxymethyl group, and a prop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of morpholine derivatives with phenoxymethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group, using reagents such as alkyl halides or acyl chlorides.
Addition: The prop-2-en-1-one moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone system.
Applications De Recherche Scientifique
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of polymers and materials with enhanced mechanical properties, such as increased strength and durability.
Mécanisme D'action
The mechanism of action of 1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can facilitate binding to hydrophobic pockets, while the morpholine ring may interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one can be compared with similar compounds such as:
4-(1-oxo-2-propenyl)morpholine: This compound shares the morpholine and prop-2-en-1-one moieties but lacks the phenoxymethyl group, which may affect its biological activity and chemical reactivity.
1-(Morpholin-4-yl)propenone: Similar in structure but without the phenoxymethyl group, leading to differences in its applications and properties.
4-Acryloylmorpholine: Another related compound used in polymer chemistry, differing in the substituents attached to the morpholine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[2-(phenoxymethyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-14(16)15-8-9-17-13(10-15)11-18-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFKKUWISCXGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluoro-4-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3003928.png)
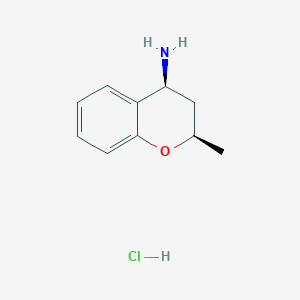
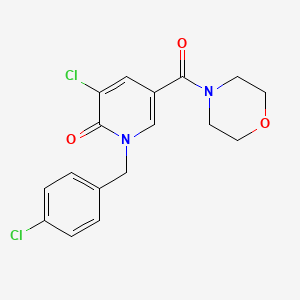
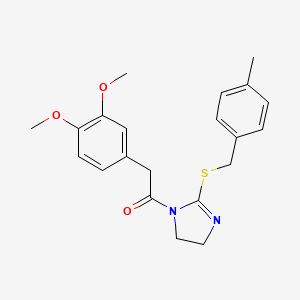
![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)
![methyl5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B3003936.png)

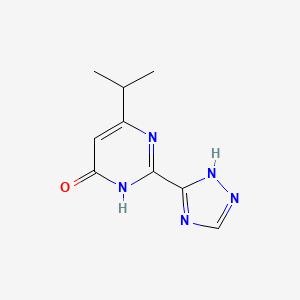
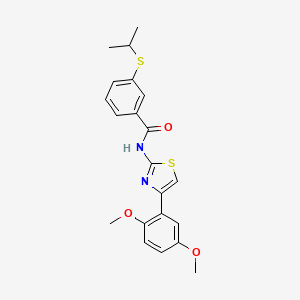
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3003943.png)
![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)
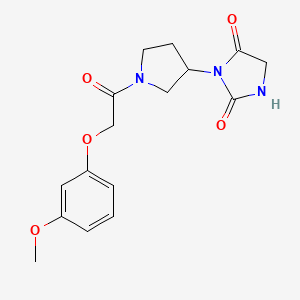

![3-(3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B3003951.png)
